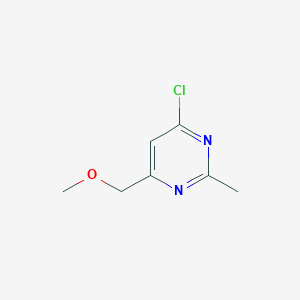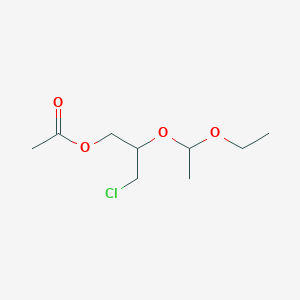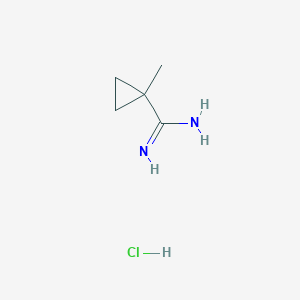
1-Methylcyclopropane-1-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopropane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2. It has a molecular weight of 134.61 g/mol . The IUPAC name for this compound is 1-methylcyclopropane-1-carboximidamide;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H . The canonical SMILES structure is CC1(CC1)C(=N)N.Cl .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 185-187 degrees Celsius . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 134.0610761 g/mol . The topological polar surface area is 49.9 Ų , and it has a heavy atom count of 8 .Applications De Recherche Scientifique
Ethylene Inhibition and Postharvest Applications
1-MCP is known for its effectiveness in inhibiting ethylene action, a property that has significant implications in the postharvest handling of fruits, vegetables, and floriculture crops. Its ability to prevent ethylene effects at very low concentrations makes it a valuable tool for extending the shelf life and maintaining the quality of perishable produce. Effective concentrations for 1-MCP application are low, and its use can be tailored to specific commodities by adjusting factors such as concentration, temperature, and treatment duration (Blankenship & Dole, 2003).
Commercial Adoption and Limitations
The commercialization of 1-MCP led to its rapid adoption in various industries, especially in improving the storage and quality of apples. The technology's strengths and weaknesses have been identified, and its potential benefits for other fruits and vegetables are still under exploration. The review by Watkins (2006) discusses the range of responses to 1-MCP across different fruits and outlines the physiological and biochemical effects of this chemical on ripening and senescence processes (Watkins, 2006).
Effects on Non-Climacteric Fruit Crops
While 1-MCP is widely used for climacteric fruits, its effects on non-climacteric fruits have also been observed. It can inhibit senescence processes, development of physiological disorders, and changes in color, thus potentially extending the postharvest life of these commodities. This review highlights the need for further research to explore the commercial applications of 1-MCP in non-climacteric fruits (Li et al., 2016).
Controlled Release and Safety
The development of controlled release formulations and packaging systems for 1-MCP represents an area of active research. These innovations aim to enhance the practicality and effectiveness of 1-MCP applications in postharvest treatment, ensuring safety and quality of fresh produce. The review by Chen et al. (2020) discusses various approaches for stabilizing and controlling the release of active compounds like 1-MCP (Chen et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-methylcyclopropane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGYZRRRQGAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535246 |
Source


|
| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78104-89-9 |
Source


|
| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropane-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

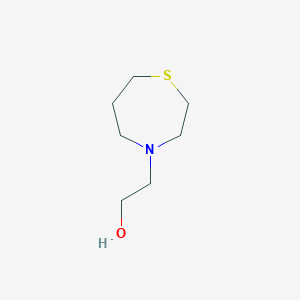

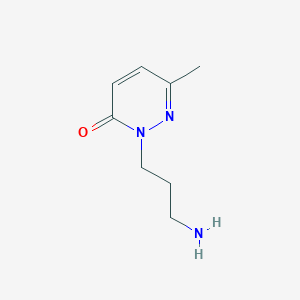

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
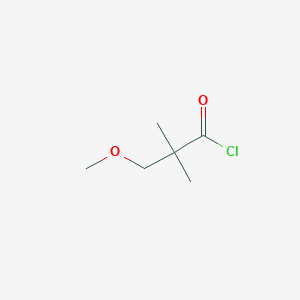
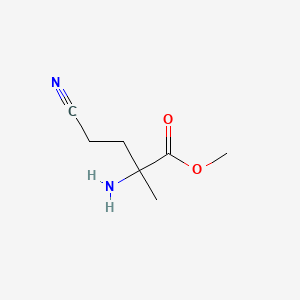
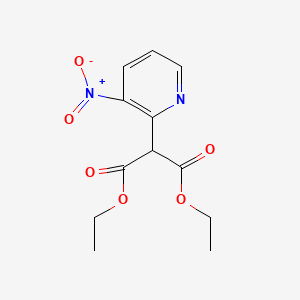
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
